(R)-(+)-Tolvaptan is a synthetically derived molecule classified as a vasopressin receptor antagonist. Specifically, it exhibits high selectivity for the vasopressin V2 receptor subtype. [, , , , , , ] This selective antagonism of the V2 receptor is the key to its biological activity and forms the basis for its investigation in various scientific models. [, , , , , ]
Tolvaptan, developed by Otsuka Pharmaceutical Co., Ltd., is derived from a class of compounds known as benzazepines. Its chemical structure includes a chloro-substituted benzoic acid derivative, which contributes to its pharmacological properties. The compound's systematic name is (R)-1-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)methyl)-2-methyl-4-(2-methyl-4-nitrophenyl)thiazole-5-carboxylic acid) and it has the molecular formula .
The synthesis of (R)-(+)-Tolvaptan involves multiple steps, typically including carbonylation, reduction, and acylation processes. One notable method utilizes starting materials such as 7-chloro-1,2,3,4-tetrahydrobenzo[b]azatropylidene-5-ketone and 4-nitro-2-methylbromobenzene.
(R)-(+)-Tolvaptan features a complex molecular structure characterized by several functional groups that contribute to its activity:
Tolvaptan undergoes various chemical reactions during its synthesis and metabolism:
The primary mechanism of action of (R)-(+)-Tolvaptan involves competitive antagonism at the vasopressin V2 receptors located in the renal collecting ducts.
(R)-(+)-Tolvaptan has significant clinical applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3